molecular formula C8H7F3N2O B13110049 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one CAS No. 350040-14-1

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one

Cat. No.: B13110049
CAS No.: 350040-14-1
M. Wt: 204.15 g/mol
InChI Key: PJQFQKAOYFOVLI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and hydrazinyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with hydrazine derivatives. One common method includes the following steps:

    Starting Material: 2,2,2-Trifluoroacetophenone.

    Reagent: Hydrazine hydrate or substituted hydrazines.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (50-80°C) under reflux conditions.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This dual functionality makes the compound a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Lacks the hydrazinyl group, making it less reactive in certain biochemical applications.

    2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a hydrazinyl group, leading to different reactivity and applications.

    2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains a nitro group, which imparts different electronic properties and reactivity.

Uniqueness

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one is unique due to the presence of both trifluoromethyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

350040-14-1

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-hydrazinylphenyl)ethanone

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)5-1-3-6(13-12)4-2-5/h1-4,13H,12H2

InChI Key

PJQFQKAOYFOVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)NN

Origin of Product

United States

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